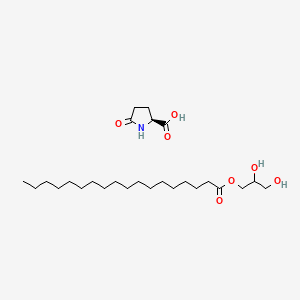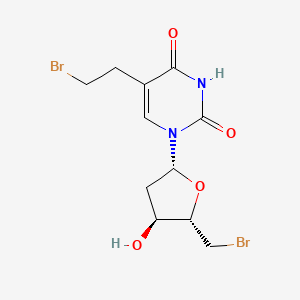
4-((Ethoxycarbonyl)amino)-6-hydroxynaphthalene-2-sulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Ethoxycarbonyl)amino)-6-hydroxynaphthalene-2-sulphonic acid, sodium salt is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its naphthalene core structure, which is modified with an ethoxycarbonyl group, an amino group, a hydroxyl group, and a sulphonic acid group, and is present as a sodium salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Ethoxycarbonyl)amino)-6-hydroxynaphthalene-2-sulphonic acid, sodium salt typically involves multiple steps, starting with the naphthalene core. The process may include:
Nitration of naphthalene to introduce a nitro group at the 2-position.
Reduction of the nitro group to an amine.
Introduction of the ethoxycarbonyl group via a reaction with ethyl chloroformate.
Hydroxylation to introduce the hydroxyl group at the 6-position.
Sulphonation to introduce the sulphonic acid group at the 2-position.
Conversion to the sodium salt by neutralization with sodium hydroxide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron, hydrogen gas, or other reducing agents.
Substitution: Ethyl chloroformate, sodium hydroxide.
Major Products Formed:
Oxidation: 4-((Ethoxycarbonyl)amino)-6-carboxynaphthalene-2-sulphonic acid.
Reduction: 4-((Ethoxycarbonyl)amino)-6-hydroxynaphthalene-2-amine.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It may serve as a fluorescent probe or a reagent in biochemical assays.
Medicine: Potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Application in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
4-((Ethoxycarbonyl)amino)benzoic acid
4-ethoxycarbonyl-\u03B3-butanolactone
Uniqueness: 4-((Ethoxycarbonyl)amino)-6-hydroxynaphthalene-2-sulphonic acid, sodium salt is unique due to its complex structure and the presence of multiple functional groups, which allow for a wide range of chemical reactions and applications.
Properties
CAS No. |
94232-31-2 |
|---|---|
Molecular Formula |
C13H12NNaO6S |
Molecular Weight |
333.29 g/mol |
IUPAC Name |
sodium;4-(ethoxycarbonylamino)-6-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C13H13NO6S.Na/c1-2-20-13(16)14-12-7-10(21(17,18)19)5-8-3-4-9(15)6-11(8)12;/h3-7,15H,2H2,1H3,(H,14,16)(H,17,18,19);/q;+1/p-1 |
InChI Key |
PBUGBPLPKPGFSY-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)NC1=C2C=C(C=CC2=CC(=C1)S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















